N-cycloheptyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide
Overview
Description
N-cycloheptyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide: is a synthetic organic compound with the molecular formula C23H30N2O5S It is characterized by the presence of a cycloheptyl group, a dimethoxyphenyl group, and a methylsulfonyl group attached to an anilinoacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide typically involves the following steps:
Formation of the Anilinoacetamide Backbone: The initial step involves the reaction of 3,4-dimethoxyaniline with chloroacetic acid to form 3,4-dimethoxyanilinoacetic acid.
Cycloheptylation: The anilinoacetic acid derivative is then reacted with cycloheptylamine to introduce the cycloheptyl group.
Methylsulfonylation: Finally, the compound is treated with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group, yielding the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-cycloheptyl-2-(3,4-dimethoxyanilino)acetamide: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
N-cycloheptyl-2-(3,4-dimethoxy-N-methylamino)acetamide: Contains a methylamino group instead of a methylsulfonyl group, leading to different chemical and biological properties.
Uniqueness:
- The presence of the methylsulfonyl group in N-cycloheptyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide imparts unique chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-cycloheptyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-24-16-11-10-15(12-17(16)25-2)20(26(3,22)23)13-18(21)19-14-8-6-4-5-7-9-14/h10-12,14H,4-9,13H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBWWYASIAXLRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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